molecular formula C7H7ClN4 B1443600 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine CAS No. 1375301-41-9

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

Cat. No. B1443600
M. Wt: 182.61 g/mol
InChI Key: ULLYAPOMSVKCHK-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine is a compound that has been studied for many years as a potential lead compound for the development of antiproliferative agents . It is sterically and electronically similar to the naturally occurring purine nucleobases, with the exception of a hydrogen-bond donating moiety at N5 . These compounds have seen widespread biological activity and have been extensively utilized in the design of small molecule inhibitors .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives involves the use of a microwave technique as a new and robust approach . The chemical structure of the synthesized pyrrolo[2,3-d]pyrimidine derivatives was well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .


Molecular Structure Analysis

The molecular structure of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine was characterized using various techniques. The 1H NMR spectrum showed peaks at various chemical shifts, indicating the presence of different types of protons . The 13C NMR spectrum also showed peaks at different chemical shifts, indicating the presence of various types of carbon atoms .


Chemical Reactions Analysis

The reaction of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine involves nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine were characterized using various techniques. The melting point was found to be between 212-214 ℃ . The ATR-FTIR spectrum showed peaks at various wavenumbers, indicating the presence of different types of functional groups .

Scientific Research Applications

Synthesis and Catalytic Applications

Hybrid catalysts have shown considerable importance in synthesizing pyrano[2,3-d]pyrimidine scaffolds, which are crucial precursors for medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The use of diversified hybrid catalysts, such as organocatalysts, metal catalysts, and nanocatalysts, has been extensively investigated to develop substituted pyrano[2,3-d]pyrimidine derivatives through a one-pot multicomponent reaction. This synthesis pathway highlights the compound's relevance in creating complex molecular structures with potential therapeutic benefits (Parmar, Vala, & Patel, 2023).

Biological and Medicinal Significance

Pyrimidine derivatives, including structures related to 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine, have been identified for their wide range of biological and pharmacological effects. These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties. Recent developments in the synthesis, anti-inflammatory effects, and structure–activity relationships (SARs) of pyrimidine derivatives have been thoroughly reviewed, demonstrating the compound's potential as a base for developing new therapeutic agents with minimized toxicity (Rashid et al., 2021).

Structural Activity Relationship (SAR) and Drug Development

The structural activity relationship-based medicinal perspectives of pyrimidine derivatives as anti-Alzheimer's agents highlight the significant potential of compounds like 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine. Pyrimidine scaffolds, due to their synthesizing practicability and non-toxic nature, are considered promising scaffolds for the development of new biologically active compounds. This insight is critical for designing novel therapeutic agents aimed at treating neurological disorders, including Alzheimer's disease, showcasing the importance of SAR studies in guiding the synthesis of effective and safe medicines (Das et al., 2021).

Future Directions

The future directions for the study of 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine could involve further investigation of its antiproliferative properties . In addition, the development of antiproliferative lead compounds based on the pyrrolo[3,2-d]pyrimidine scaffold could be of interest .

properties

IUPAC Name

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN4/c1-9-6-5-4(2-3-10-5)11-7(8)12-6/h2-3,10H,1H3,(H,9,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULLYAPOMSVKCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=NC2=C1NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine

CAS RN

1375301-41-9
Record name 2-chloro-N-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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